5-Bromo-1-(2,2-diethoxyethyl)pyrimidine-2,4(1h,3h)-dione
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Overview
Description
5-Bromo-1-(2,2-diethoxyethyl)pyrimidine-2,4(1h,3h)-dione is a chemical compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in biochemistry, particularly in the structure of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(2,2-diethoxyethyl)pyrimidine-2,4(1h,3h)-dione typically involves the bromination of a pyrimidine precursor followed by the introduction of the diethoxyethyl group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The diethoxyethyl group can be introduced through a nucleophilic substitution reaction using diethoxyethanol and a suitable base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(2,2-diethoxyethyl)pyrimidine-2,4(1h,3h)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Hydrolysis: The diethoxyethyl group can be hydrolyzed to form the corresponding alcohol and pyrimidine derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the diethoxyethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
5-Bromo-1-(2,2-diethoxyethyl)pyrimidine-2,4(1h,3h)-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex pyrimidine derivatives, which are valuable in medicinal chemistry and materials science.
Biology: The compound can be used in studies related to nucleic acid analogs and their interactions with biological molecules.
Medicine: Pyrimidine derivatives are often explored for their potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(2,2-diethoxyethyl)pyrimidine-2,4(1h,3h)-dione depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and diethoxyethyl group can influence the compound’s binding affinity and specificity for these targets. The exact molecular pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,4-dihydroxypyrimidine: Lacks the diethoxyethyl group, which can affect its solubility and reactivity.
1-(2,2-Diethoxyethyl)pyrimidine-2,4(1h,3h)-dione:
5-Chloro-1-(2,2-diethoxyethyl)pyrimidine-2,4(1h,3h)-dione: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and reactivity.
Uniqueness
5-Bromo-1-(2,2-diethoxyethyl)pyrimidine-2,4(1h,3h)-dione is unique due to the presence of both the bromine atom and the diethoxyethyl group
Properties
CAS No. |
7254-28-6 |
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Molecular Formula |
C10H15BrN2O4 |
Molecular Weight |
307.14 g/mol |
IUPAC Name |
5-bromo-1-(2,2-diethoxyethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H15BrN2O4/c1-3-16-8(17-4-2)6-13-5-7(11)9(14)12-10(13)15/h5,8H,3-4,6H2,1-2H3,(H,12,14,15) |
InChI Key |
YNWCYKNRJMVGHG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CN1C=C(C(=O)NC1=O)Br)OCC |
Origin of Product |
United States |
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